Cas no 1505612-77-0 (3-(furan-3-yl)butanoic acid)

3-(Furan-3-yl)butanoic acid is a furan-substituted carboxylic acid with potential applications in organic synthesis and pharmaceutical intermediates. Its structure combines a furan heterocycle with a butanoic acid chain, offering versatility in chemical modifications. The furan ring provides a reactive site for further functionalization, while the carboxylic acid group enables coupling reactions or salt formation. This compound may serve as a precursor for bioactive molecules or specialty chemicals. Its balanced polarity and moderate reactivity make it suitable for controlled synthetic transformations. Proper handling is advised due to potential sensitivity to light or oxygen, and storage under inert conditions is recommended for optimal stability.
3-(furan-3-yl)butanoic acid structure
3-(furan-3-yl)butanoic acid structure
Product Name:3-(furan-3-yl)butanoic acid
CAS No:1505612-77-0
MF:C8H10O3
MW:154.163202762604
CID:6216569
PubChem ID:80239359
Update Time:2025-10-28

3-(furan-3-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(furan-3-yl)butanoic acid
    • 1505612-77-0
    • AKOS018801637
    • EN300-1242031
    • Inchi: 1S/C8H10O3/c1-6(4-8(9)10)7-2-3-11-5-7/h2-3,5-6H,4H2,1H3,(H,9,10)
    • InChI Key: HSHJWZCWZQXKOY-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)C(C)CC(=O)O

Computed Properties

  • Exact Mass: 154.062994177g/mol
  • Monoisotopic Mass: 154.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 50.4Ų

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Additional information on 3-(furan-3-yl)butanoic acid

3-(Furan-3-yl)butanoic Acid: A Comprehensive Overview

3-(Furan-3-yl)butanoic acid, identified by the CAS number 1505612-77-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure combining a furan ring with a butanoic acid moiety, has garnered attention due to its potential applications in drug discovery and as a building block in synthetic chemistry. Recent studies have shed light on its properties, synthesis, and biological activities, making it a topic of considerable scientific inquiry.

The structure of 3-(furan-3-yl)butanoic acid consists of a five-membered furan ring fused with a four-carbon chain terminated by a carboxylic acid group. This arrangement imparts the molecule with both aromatic and aliphatic characteristics, which are pivotal in determining its chemical reactivity and biological interactions. The furan ring, known for its aromatic stability and ability to participate in various chemical reactions, serves as a versatile platform for further functionalization. The butanoic acid component introduces acidity and potential for hydrogen bonding, enhancing the molecule's solubility and bioavailability.

Recent research has focused on the synthesis of 3-(furan-3-yl)butanoic acid, exploring efficient methodologies to construct this compound. One notable approach involves the coupling of furan derivatives with carboxylic acids through esterification or direct alkylation. These methods have been optimized to achieve high yields and selectivity, making the compound more accessible for further studies. Additionally, advancements in catalytic systems and green chemistry practices have enabled the synthesis of this compound under milder conditions, reducing environmental impact.

The biological activities of 3-(furan-3-yl)butanoic acid have been a focal point of recent investigations. Studies suggest that this compound exhibits potential anti-inflammatory and antioxidant properties, attributes that are highly desirable in therapeutic agents. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and cancer. Preclinical models have demonstrated promising results, indicating that this compound could serve as a lead molecule for drug development.

In terms of applications, 3-(furan-3-yl)butanoic acid has found utility as an intermediate in the synthesis of more complex molecules. Its structural versatility allows for easy modification, enabling chemists to design derivatives with enhanced pharmacokinetic profiles or improved bioactivity. For instance, substitution at the furan ring or modification of the butanoic acid chain can significantly alter the molecule's properties, opening avenues for tailored drug design.

The integration of computational chemistry tools has further enriched our understanding of 3-(furan-3-yl)butanoic acid. Molecular modeling studies have provided insights into its three-dimensional structure, interaction with biological targets, and potential mechanisms of action. These computational approaches complement experimental findings, accelerating the discovery process and aiding in the rational design of new compounds.

In conclusion, 3-(furan-3-yl)butanoic acid, CAS No. 1505612-77-0, stands as a compelling example of how structural diversity can lead to multifaceted applications in chemistry and medicine. With ongoing research uncovering new facets of its properties and potential uses, this compound continues to be a subject of intense scientific interest.

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